4-Benzoylbenzaldehyde

Reductive coupling Samarium chemistry Phosphonium salts

Standard mono-functional aldehydes cannot execute sequential condensation-then-photocrosslinking cascades. 4-Benzoylbenzaldehyde (CAS 20912-50-9) uniquely combines a formyl group with a photo-active benzophenone moiety: • Enables aldehyde condensation followed by photo-induced H-abstraction for covalent surface grafting. • 43× lower aqueous solubility vs. benzaldehyde prevents work-up losses in multi-step aqueous extractions-critical for kilo-lab yields. • SmI₂-mediated chemoselective reduction retains the aldehyde intact while reducing the benzophenone carbonyl. Ambient-stable solid for photo-active material design and cascade synthesis.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 20912-50-9
Cat. No. B1278530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylbenzaldehyde
CAS20912-50-9
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H
InChIKeyMLZBRARCTFICSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Benzoylbenzaldehyde: Dual‑Function Building Block


4‑Benzoylbenzaldehyde (CAS 20912‑50‑9), also referred to as 4‑formylbenzophenone, is an aromatic aldehyde that carries a para‑benzoyl substituent [REFS‑1]. Its structure integrates two reactive carbonyl centers: an aldehyde group suited for condensation, nucleophilic addition, and Schiff‑base formation, and a benzophenone moiety capable of triplet‑state photochemistry and hydrogen‑atom abstraction [REFS‑2]. This dual reactivity profile distinguishes it from mono‑functional aromatic aldehydes and defines its utility in multi‑step synthesis and photo‑active material design.

Why 4‑Benzoylbenzaldehyde Cannot Be Substituted


Simple benzaldehydes (e.g., benzaldehyde or 4‑methylbenzaldehyde) lack the photo‑active benzophenone carbonyl that enables photochemical cross‑linking and triplet‑sensitized reactions [REFS‑1]. Conversely, benzophenone does not provide a formyl group for condensation or immobilization chemistry [REFS‑2]. The combination of both functional groups – as realized in 4‑benzoylbenzaldehyde – is essential for reaction cascades where sequential activation of the aldehyde and the benzophenone unit is required; therefore, generic substitution with a mono‑functional analog fails to reproduce the chemical outcome.

4‑Benzoylbenzaldehyde: Key Differentiators


Chemoselective Reduction with Samarium Diiodide

When benzoyl tributylphosphonium chlorides are reduced with samarium diiodide, the chemoselective outcome is determined by the para‑substituent: benzoyl chloride without a para‑substituent provides 4‑benzoylbenzaldehyde as the predominant product, whereas 4‑methyl‑ or 4‑chloro‑benzoyl chloride is exclusively converted to the corresponding α‑diketone [REFS‑1]. This qualitative selectivity demonstrates that 4‑benzoylbenzaldehyde can be preferentially obtained from the unsubstituted precursor.

Reductive coupling Samarium chemistry Phosphonium salts

Lipophilicity Advantage Over Common Aldehydes

The computed XLogP3 for the target compound (2.9) exceeds that of benzaldehyde (1.48), 4‑methylbenzaldehyde (2.1), and 4‑chlorobenzaldehyde (2.3) [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The higher logP translates into a roughly ten‑fold shift in octanol‑water partition coefficient compared to benzaldehyde, influencing phase‑transfer efficiency and extraction recovery.

Lipophilicity Partition coefficient Physicochemical profiling

Low Aqueous Solubility Advantage

The target compound displays very low aqueous solubility (0.069 g L⁻¹ at 25 °C) [REFS‑1], whereas benzaldehyde is approximately 40 times more soluble in water (~3 g L⁻¹) [REFS‑2]. This solubility gap reduces the loss of 4‑benzoylbenzaldehyde to the aqueous layer during aqueous extractions, thereby improving isolated yield in multistep reaction sequences.

Aqueous solubility Process chemistry Work‑up efficiency

Distinct Electrochemical Reduction Profile

Polarographic investigations reveal that the cathodic reduction of p‑benzoylbenzaldehyde differs from both benzaldehyde and benzophenone, as well as from their mixtures. Instead, the compound exhibits a reduction signature that resembles that of p‑diacetylbenzene [REFS‑1]. This behavior is attributed to the specific electronic interplay between the two carbonyl groups in the para‑position.

Polarography Electrochemistry Reduction mechanism

4‑Benzoylbenzaldehyde: Application Scenarios


Photochemical COF and Polymer Modification

The benzophenone unit in 4‑benzoylbenzaldehyde can undergo photo‑induced hydrogen‑atom abstraction, enabling covalent attachment of diverse functional groups onto framework surfaces. Because the benzophenone moiety is absent in simpler aromatic aldehydes, 4‑benzoylbenzaldehyde provides a unique handle for photochemical post‑synthetic modification (PSM) [REFS‑1]. Its higher lipophilicity further ensures homogeneous dispersion in organic‑solvent‑based framework synthesis.

Efficient Phase Transfer in Multi‑Step Synthesis

The 43‑fold lower aqueous solubility of 4‑benzoylbenzaldehyde relative to benzaldehyde minimizes product loss during the work‑up of sequential reactions (e.g., aldehyde condensation followed by aqueous extraction) [REFS‑2][REFS‑3]. This property makes it a preferred intermediate in kilo‑lab and pilot‑plant processes that involve multiple aqueous washes, directly impacting overall yield and procurement cost.

Electrochemical Synthesis and Sensor Development

The distinct cathodic reduction behavior identified by polarography can be harnessed for selective electrochemical transformations (e.g., preparation of reduced intermediates without affecting the aldehyde group) or for the design of analyte‑specific electrochemical sensors [REFS‑4].

Chemoselective Reduction Cascades

When a synthetic route requires the preservation of the aldehyde while reducing the benzophenone carbonyl, the samarium diiodide method demonstrates that 4‑benzoylbenzaldehyde can be accessed chemoselectively from an unsubstituted benzoyl chloride precursor [REFS‑1]. This avoids the over‑reduction observed with para‑substituted analogs, simplifying purification and increasing isolated yield.

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